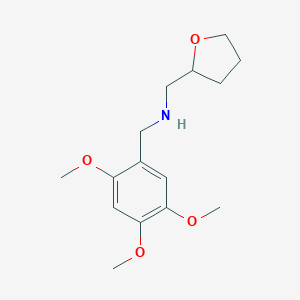

(Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

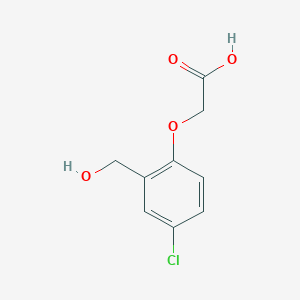

The compound is an amine derivative with a tetrahydrofuran (THF) group and a trimethoxybenzyl group . Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . The trimethoxybenzyl group consists of a benzene ring substituted with three methoxy groups and one methyl group .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds have been synthesized from tetrahydrofurfuryl alcohol, using (tetrahydrofuran-2-yl)methyl methanesulfonate as an intermediate .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a tetrahydrofuran ring attached to a benzene ring via a methylene bridge. The benzene ring would have three methoxy groups attached, and the nitrogen of the amine group would be bonded to the methylene bridge .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, similar compounds like (Tetrahydrofuran-2-yl)methyl propionate have a molecular weight of 158.2 .Aplicaciones Científicas De Investigación

Arylmethylidenefuranones and Reactions with Nucleophiles

Arylmethylidenefuranones, closely related to furan derivatives, undergo reactions with various nucleophiles, leading to the formation of a wide range of compounds. These reactions are influenced by the structure of the reagents, the strength of the nucleophilic agent, and the reaction conditions. The products include amides, pyrrolones, benzofurans, and several other cyclic and acyclic compounds, demonstrating the versatility of furan derivatives in synthetic chemistry (Kamneva, Anis’kova, & Egorova, 2018).

Bioactive Furan-Substituted Nucleobases and Nucleosides

Furan and thiophene rings are significant in the design of bioactive molecules, particularly in the medicinal chemistry of purine and pyrimidine nucleobases and nucleosides. These furan derivatives have shown promise in optimizing antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. This review showcases the importance of furan derivatives in drug design, highlighting various compounds and their modifications to enhance biological activity (Ostrowski, 2022).

Conversion of Biomass to Furan Derivatives

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are pivotal in converting biomass into valuable chemical feedstocks. These conversions offer sustainable alternatives to non-renewable hydrocarbon sources, underlining the role of furan derivatives in green chemistry and materials science. The review discusses the synthesis of HMF from plant feedstocks and its potential applications in producing polymers, fuels, and various chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).

Functionalization of Central Nervous System Acting Drugs

Furan derivatives are explored for their potential in synthesizing compounds with central nervous system (CNS) activity. Heterocycles containing furan, among other functional groups, are considered promising lead molecules for developing new CNS drugs, indicating the therapeutic potential of furan derivatives in addressing various neurological disorders (Saganuwan, 2017).

Advanced Oxidation Processes for Degradation

Nitrogen-containing compounds, including amines and azo dyes, pose environmental and health risks. Advanced Oxidation Processes (AOPs) show effectiveness in degrading these recalcitrant compounds. Research on the degradation of nitrogen-containing compounds can offer insights into the environmental applications of furan derivatives for removing hazardous substances from water and soil (Bhat & Gogate, 2021).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-(oxolan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-17-13-8-15(19-3)14(18-2)7-11(13)9-16-10-12-5-4-6-20-12/h7-8,12,16H,4-6,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCKCCGTEIJZMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CNCC2CCCO2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B510441.png)

![ethyl 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B510442.png)

![8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B510445.png)

![3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B510448.png)

![2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B510458.png)

![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B510459.png)

![N-[2-(1-Piperidinylcarbonyl)phenyl]benzamide](/img/structure/B510461.png)

![2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B510469.png)

![2-[2-(4-bromophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B510482.png)

![4-({[4-(dimethylamino)benzyl]amino}methyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B510495.png)